molecular formula C19H15Cl2N3O3S B2356610 2,5-dichloro-N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)benzamide CAS No. 921544-91-4

2,5-dichloro-N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)benzamide

Cat. No. B2356610
CAS RN: 921544-91-4
M. Wt: 436.31
InChI Key: MZTMMVZESQCORT-UHFFFAOYSA-N
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Description

2,5-dichloro-N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)benzamide is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as "Compound X" in the literature.

Scientific Research Applications

Cardiotonic Activities

Research into pyridazinone derivatives, which are structurally similar to 2,5-dichloro-N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)benzamide, has shown significant cardiotonic activities. These compounds, including variants like 2,3-dichloro-N-(4-(4-methyl-6-oxo-1,4,5,6-tetrahydropyridazin-3-yl)phenyl) benzamide, demonstrate clear cardiotonic effects, indicating potential applications in heart-related therapies (Wang et al., 2008).

Anticancer Activity

A series of 3(2H)-one pyridazinone derivatives, which are related to the chemical , have been synthesized and shown potential as antioxidants with anticancer activity. These compounds, including [5-(2,5-Dichloro-phenyl)-2-oxo-3,4-dihydro-2H-pyridin-1-yl]-acetic acid derivatives, were evaluated for their in-vitro antioxidant activity, demonstrating their potential in cancer treatment (Mehvish & Kumar, 2022).

Electrophysiological Activity

N-substituted imidazolylbenzamides, closely related to the target compound, have shown promising cardiac electrophysiological activity. These compounds, including N-[2-(diethylamino)ethyl]-4-[(methylsulfonyl)amino]benzamide, exhibited potency in in vitro assays, suggesting potential use in treating arrhythmias (Morgan et al., 1990).

Metabolic Pathways and Excretion

Studies on compounds like 2-Chloro-N-(4-chloro-3-(pyridin-2-yl)-phenyl)-4-(methylsulfonyl)-benzamide have provided insights into their absorption, distribution, metabolism, and excretion in animal models. This research is crucial for understanding the pharmacokinetics and potential therapeutic applications of these compounds (Yue et al., 2011).

Non-Nucleoside HIV Reverse Transcriptase Inhibitors

Pyridazino[3,4-b][1,5]benzodiazepin-5-ones, structurally similar to the target molecule, have been synthesized and evaluated as non-nucleoside HIV reverse transcriptase inhibitors. This indicates a potential application of such compounds in HIV treatment (Heinisch et al., 1997).

properties

IUPAC Name

2,5-dichloro-N-[4-(6-ethylsulfonylpyridazin-3-yl)phenyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15Cl2N3O3S/c1-2-28(26,27)18-10-9-17(23-24-18)12-3-6-14(7-4-12)22-19(25)15-11-13(20)5-8-16(15)21/h3-11H,2H2,1H3,(H,22,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZTMMVZESQCORT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=NN=C(C=C1)C2=CC=C(C=C2)NC(=O)C3=C(C=CC(=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15Cl2N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-dichloro-N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)benzamide

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